JNJ-55511118, chemically known as 6-[2-chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol, is a novel, selective, and high-affinity antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the auxiliary subunit transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8). [, , , , ] This compound has garnered significant interest in scientific research due to its unique mechanism of action and potential therapeutic applications in neurological disorders. [, , , , ]
JNJ-55511118 was developed by Janssen Pharmaceuticals and is categorized under small molecule compounds targeting AMPA receptors. Its classification as a TARP gamma-8 selective antagonist positions it within the broader category of neuropharmacological agents aimed at modulating synaptic transmission and plasticity in the brain.
The synthesis of JNJ-55511118 involves several key steps, utilizing advanced organic chemistry techniques. The process typically begins with the preparation of a precursor compound, which undergoes various transformations including:
The molecular structure of JNJ-55511118 can be represented by its chemical formula, which includes multiple functional groups that contribute to its pharmacological activity. Key structural features include:
Quantitative data regarding its molecular weight, solubility, and logP values provide insights into its pharmacokinetic properties, crucial for assessing its suitability as a therapeutic agent .
The chemical reactivity of JNJ-55511118 is characterized by its ability to undergo specific interactions with biological targets. Notable reactions include:
These analyses are essential for understanding the compound's efficacy and safety profile in potential therapeutic applications .
JNJ-55511118 functions primarily by selectively inhibiting the action of AMPA receptors that are modulated by TARP gamma-8. This inhibition alters synaptic transmission dynamics, potentially reducing excitotoxicity associated with various neurological disorders. The mechanism involves:
Data from preclinical studies indicate that this mechanism may offer protective effects against neurodegenerative processes .
JNJ-55511118 exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's behavior in biological systems and its potential as a therapeutic agent .
JNJ-55511118 is primarily used in research settings focused on understanding AMPA receptor modulation and its implications in neurological diseases. Specific applications include:
These applications contribute significantly to advancing knowledge in neuropharmacology and developing targeted therapies for central nervous system disorders .
AMPA receptors (AMPARs) are ligand-gated ion channels central to excitatory neurotransmission in the mammalian brain. They are tetrameric complexes formed by combinations of four subunits (GluA1–4), each comprising extracellular amino-terminal and ligand-binding domains (NTD, LBD), transmembrane domains (TMD), and intracellular C-terminal domains [2] [9]. The TMD forms the ion channel pore, with the M3 helix gating ion flux. Upon glutamate binding, the LBD undergoes conformational changes that open the channel, permitting Na⁺ influx and K⁺ efflux to depolarize postsynaptic neurons [4] [10]. Crucially, the presence of the GluA2 subunit determines calcium permeability; RNA editing replaces glutamine (Q) with arginine (R) at position 586 (Q/R site), rendering GluA2-containing receptors Ca²⁺-impermeable [9] [4].
AMPARs mediate rapid synaptic transmission (millisecond timescale) and underpin synaptic plasticity, including long-term potentiation (LTP) and depression (LTD). These processes involve activity-dependent trafficking of AMPARs to or from synapses: LTP increases synaptic AMPAR density, while LTD decreases it [6] [10].
Table 1: AMPA Receptor Subunit Properties
Subunit | C-terminal Tail | Calcium Permeability | Primary Localization |
---|---|---|---|
GluA1 | Long | High (if unedited) | Hippocampus, Cortex |
GluA2 | Short | Low (Q/R edited) | Ubiquitous |
GluA3 | Short | Low | Cortex, Striatum |
GluA4 | Long/short splice | High | Developing brain |
TARPs (Transmembrane AMPAR Regulatory Proteins) are auxiliary subunits essential for AMPAR biogenesis, trafficking, and function. This family includes Type Ia (γ-2, γ-3), Type Ib (γ-4, γ-8), and Type II (γ-5, γ-7) subtypes [5] [2]. TARPs modulate AMPARs through three key mechanisms:
TARPs bind AMPARs via transmembrane interactions, particularly at M1/M4 helices. Structural studies show a maximum of four TARPs associate per AMPAR tetramer, with preferential occupancy at B'D' sites for bulkier Type Ib/II TARPs [5] [2].
TARP-γ8 (Type Ib) is highly enriched in the hippocampus, where it associates with >80% of AMPARs. Its expression governs critical hippocampal functions:
Structural uniqueness in γ8 (e.g., Val176 and Gly209 in transmembrane domains) creates a druggable pocket absent in other TARPs, facilitating selective inhibition [5].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0